molecular formula C12H16O2 B8417116 2-(Cyclohexyloxy)phenol

2-(Cyclohexyloxy)phenol

Cat. No.: B8417116
M. Wt: 192.25 g/mol
InChI Key: IBOBBRLNLVKNME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclohexyloxy)phenol is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-cyclohexyloxyphenol

InChI

InChI=1S/C12H16O2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7H2

InChI Key

IBOBBRLNLVKNME-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CC=CC=C2O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen gas stream, resorcinol (55 g, 0.5 mol), potassium carbonate (207 g, 1.5 mol), water (25 ml, 1.4 mol) and N,N-dimethylformaldehyde (500 ml) were charged to a four necked flask (2 L) sufficiently dried, substituted with nitrogen, and equipped with a dropping funnel, Dimroth condenser tube, thermometer and stirring blade, so as to prepare a dimethylformaldehyde solution. Next, bromocylcohexane (408 g, 2.5 mol) was dropped through the dropping funnel for 10 minutes at room temperature, then this solution was heated at 80° C. for 14 hours by a mantle heater while stirring, and then heated at 100° C. for 11 hours. After the reaction terminated, it was stood to cool, and after it reached room temperature, it was cooled in an ice bath. The reaction solution was dissolved in 1 L toluene, and washed three times with 500 ml water. Toluen was distilled away by evaporation, and the residue was purified by column chromatography using hexane and ethyl acetate as developing solvents, to obtain a red brown objective product (hereinafter, referred to as R-1A) (21.9 g, 23% yield, 100% GC purity). The chemical shift value (δ ppm, TMS standard) of 1H-NMR of this compound in a heavy dimethyl sulfoxide solvent was 1.1 to 2.0 (m, 10H), 4.2 (m, H), 6.3 (m, 3H), 7.0 (m, H), 9.3 (s, H).
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
207 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
408 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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